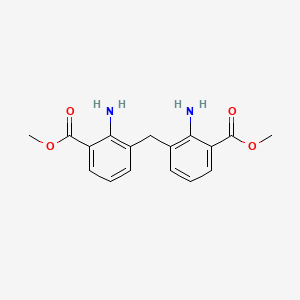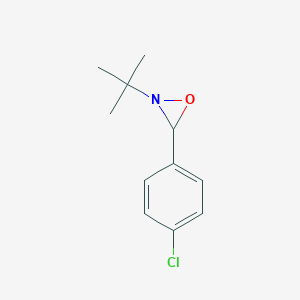![molecular formula C20H18O B14690578 Benzene, 1,1'-[(phenylmethoxy)methylene]bis- CAS No. 26059-49-4](/img/structure/B14690578.png)
Benzene, 1,1'-[(phenylmethoxy)methylene]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-[(phenylmethoxy)methylene]bis- is a chemical compound with the molecular formula C20H18O. It is known for its unique structure, which includes two benzene rings connected by a methylene bridge with a phenylmethoxy group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[(phenylmethoxy)methylene]bis- typically involves the reaction of benzyl chloride with benzene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene. The process can be summarized as follows:
Reactants: Benzyl chloride and benzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Toluene.
Conditions: Elevated temperature (around 80-100°C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,1’-[(phenylmethoxy)methylene]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where hydrogen atoms on the benzene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-[(phenylmethoxy)methylene]bis- is used in various scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-[(phenylmethoxy)methylene]bis- involves its interaction with various molecular targets. The phenylmethoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The methylene bridge provides flexibility, allowing the compound to adopt different conformations and interact with multiple targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,1’-[oxybis(methylene)]bis-: Similar structure but with an oxygen atom instead of a phenylmethoxy group.
Benzene, 1,1’-[methylenebis(phenylmethoxy)]bis-: Contains additional phenylmethoxy groups.
Uniqueness
Benzene, 1,1’-[(phenylmethoxy)methylene]bis- is unique due to its specific arrangement of benzene rings and the phenylmethoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
26059-49-4 |
|---|---|
Molekularformel |
C20H18O |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
benzhydryloxymethylbenzene |
InChI |
InChI=1S/C20H18O/c1-4-10-17(11-5-1)16-21-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2 |
InChI-Schlüssel |
MRDOPPZMPMSASQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14690497.png)
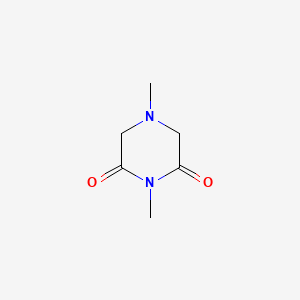

![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]-2-methylpropanal](/img/structure/B14690517.png)

![5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole](/img/structure/B14690535.png)
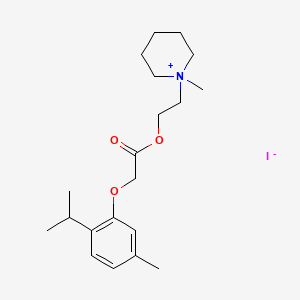
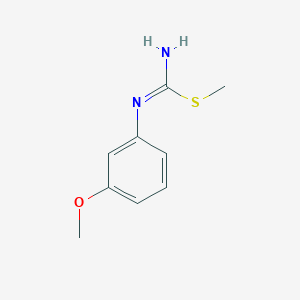
silane](/img/structure/B14690547.png)


